Dibutylzinc
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.Zn/c2*1-3-4-2;/h2*1,3-4H2,2H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPBQSXQJMTVFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119-90-0 | |
| Record name | Di-n-butylzinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Dibutylzinc Reactivity
Fundamental Reaction Pathways of Dialkylzinc Reagents
Dialkylzinc reagents, including dibutylzinc, are known for their participation in a variety of fundamental reaction pathways. These organometallic compounds exhibit a lower reactivity compared to many analogous Grignard and organolithium reagents, which allows for a high degree of functional group tolerance. wikipedia.orgmsu.edu Their reactions are often characterized by the nucleophilic nature of the carbon atom bonded to the zinc, driven by the polar covalent C-Zn bond. wikipedia.org
Carbon-Carbon Bond Forming Processes Initiated by this compound
This compound is a versatile reagent for the formation of new carbon-carbon bonds. A significant pathway involves radical chain reactions, particularly in the presence of oxygen. beilstein-journals.orgresearchgate.net In these processes, this compound can act as a source of butyl radicals, a Lewis acid, and a chain transfer agent. researchgate.net
One prominent example is the air-promoted radical-polar crossover 1,4-addition to α,β-unsaturated carbonyl compounds. beilstein-journals.orgresearchgate.net This reaction proceeds under mild conditions without the need for a transition-metal catalyst. researchgate.net The process is initiated by the oxidation of this compound by oxygen, generating a butyl radical. This radical then adds to the C=C double bond of the activated 1,4-acceptor, forming an enoxyl radical. A subsequent homolytic substitution (SH2) at the zinc atom produces a zinc enolate and a new butyl radical, which propagates the chain. beilstein-journals.org The success of these 1,4-additions is highly dependent on the facility of the intermediate enoxyl radical to undergo the alkylzinc-group transfer. beilstein-journals.org
This compound can also participate in nickel-catalyzed cross-coupling reactions to form C(sp³)–C(sp³) bonds. In these reactions, dialkylzinc reagents are chosen for their ease of preparation, high functional group tolerance, and facile transmetalation. nih.gov
Addition Reactions of this compound to Unsaturated Systems (C=X π bonds)
This compound readily participates in addition reactions across carbon-heteroatom (C=X) and carbon-carbon multiple bonds. A key example is the addition to carbonyl groups. While dialkylzinc reagents alone often fail to react with many aldehydes and ketones, the presence of a catalyst, such as a titanium(IV) species, can facilitate these additions. msu.edu
The addition of this compound to α,β-unsaturated carbonyl compounds, as mentioned earlier, is a significant reaction. beilstein-journals.orgresearchgate.net This 1,4-addition, or conjugate addition, is a powerful tool in organic synthesis. The resulting zinc enolate can be trapped in situ with various electrophiles, allowing for tandem reaction sequences. beilstein-journals.orgresearchgate.net
Furthermore, this compound has been shown to react with α,β-unsaturated sulfones in the presence of a copper catalyst and a phosphoramidite (B1245037) ligand, leading to butylated products, although sometimes with low enantioselectivity. researchgate.net The addition to alkynes is also possible, as demonstrated in the synthesis of allenes from propargylic phosphates and LiCl-free this compound in DMF. csic.es
Detailed Kinetic and Thermodynamic Analyses of this compound Reactions
The reactivity of this compound is significantly influenced by kinetic and thermodynamic factors. Understanding these aspects is crucial for controlling reaction outcomes and optimizing conditions.
Studies on Solvent Effects and Aggregation Phenomena of this compound Species
The solvent plays a critical role in the reactivity of organozinc reagents. uni-muenchen.de Unlike other binary metal alkyls, dialkylzinc compounds show a low affinity for complexation with ethereal solvents like THF. wikipedia.org This is attributed to the linear coordination at the zinc atom and the resulting zero dipole moment, which also explains their solubility in nonpolar solvents such as cyclohexane. wikipedia.org
Aggregation of organozinc species in solution is a key phenomenon that affects their reactivity. uni-muenchen.denih.gov The addition of lithium salts, such as LiCl, can significantly influence the aggregation state. For instance, in the presence of LiCl, this compound in THF has been studied using ESI mass spectrometry, which helps in understanding the formation of various zincate complexes. uni-muenchen.deresearchgate.net The nature of the solvent can also impact molecular aggregation through factors like viscosity and hydrogen bonding capabilities. mdpi.com
The table below summarizes the effect of different solvents on the aggregation and reactivity of organozinc species.
| Solvent | Effect on Aggregation | Impact on Reactivity | Reference |
| Tetrahydrofuran (B95107) (THF) | Low affinity for complexation, but can form zincate complexes with salts. | Can influence the formation and reactivity of organozincates. | wikipedia.orguni-muenchen.de |
| Cyclohexane | Good solubility due to the nonpolar nature of linear dialkylzinc. | Favors non-complexed, potentially more reactive species. | wikipedia.org |
| Diethyl ether | Low affinity for complexation. | Used in radical-polar crossover reactions. | wikipedia.orgthieme-connect.de |
| Dimethylformamide (DMF) | Used as a solvent for specific reactions like allene (B1206475) synthesis. | Can influence the reaction pathway and product formation. | csic.es |
Influence of Additives and Ligands on this compound Reactivity
Additives and ligands can dramatically alter the course and efficiency of reactions involving this compound. Lithium chloride (LiCl) is a common additive that can break down zinc aggregate clusters and form higher-order zincates, thereby influencing reactivity in reactions like the Negishi cross-coupling. researchgate.netresearchgate.net The addition of LiCl to solutions of this compound in THF has been shown to lead to the formation of organozincate anions. researchgate.net
Chiral ligands are extensively used to induce enantioselectivity in this compound reactions. For example, in the copper-catalyzed 1,4-addition of dialkylzincs to enones, phosphoramidite ligands have been instrumental in achieving high enantioselectivities. rug.nl Similarly, N,N-dibutylnorephedrine (dbne) has been used as a chiral ligand in the addition of phenylzinc reagents to aldehydes, where additives were screened to improve enantiomeric excess. researchgate.net
The influence of ligands is also evident in dirhodium paddlewheel complexes, where coordination to the axial sites can perturb the catalyst's performance in various transformations. uky.edu The electronic properties of co-ligands, such as substituted pyridines, can also impact the reactivity of metal complexes in oxidation reactions. nih.gov
The following table details the influence of various additives and ligands on the reactivity of this compound.
Specific Reaction Mechanisms Involving this compound
A notable specific mechanism involving this compound is the kinetic resolution of certain substrates. For instance, in the kinetic resolution of 5-trimethylsilyl-2-cyclohexenone, this compound is used in conjunction with a copper catalyst prepared from a phosphoramidite ligand. This process allows for the separation of enantiomers based on their different reaction rates. rug.nl
Another specific mechanism is observed in the reaction of this compound with 2-[(allyloxy)methyl]acrylate in diethyl ether. This reaction proceeds via a radical mechanism, which is crucial for the success of the tandem addition/cyclization process. A polar conjugate 1,4-addition would not lead to the observed cyclized product. thieme-connect.de
The mechanism of the SN2' reaction of chiral propargyl mesylates with LiCl-free this compound in DMF to synthesize allenes is another specific example. This reaction pathway highlights the versatility of this compound in promoting specific stereochemical outcomes. csic.es
Zinc Insertion Mechanisms: Computational and Experimental Insights
The insertion of zinc into organic halides is a fundamental step in the formation of organozinc reagents. While the direct insertion of zinc metal into organic halides can be inefficient, the process is significantly influenced by factors such as the presence of activating agents like lithium chloride. researchgate.netuni-muenchen.de
Computational and experimental studies, often employing Density Functional Theory (DFT) and Nuclear Magnetic Resonance (NMR) spectroscopy, have provided significant insights into these mechanisms. For instance, in reactions analogous to the Reformatsky reaction, which involves the insertion of zinc into a carbon-halogen bond of an α-haloester, the resulting organozinc intermediate has been shown to be a carbon-bound species. nih.gov X-ray crystallography and ebulliometry studies have revealed that these intermediates can exist as dimers in both solution and solid phases. nih.gov
The role of additives like lithium chloride (LiCl) has been a subject of detailed investigation. Combined experimental and computational studies have confirmed that LiCl accelerates zinc insertion both thermodynamically and kinetically. researchgate.net NBO (Natural Bond Orbital) analysis suggests that LiCl does not participate directly in the oxidation/reduction process but rather facilitates the reaction through other means. researchgate.net One hypothesis is that lithium chloride helps to solubilize organozinc species from the surface of the zinc metal after the insertion has occurred. researchgate.net
The general mechanism for the formation of dialkylzinc compounds involves complex interactions and can be influenced by the nature of the ligands and the reaction conditions. tandfonline.comresearchgate.net
Table 1: Factors Influencing Zinc Insertion Mechanisms
| Factor | Influence on Mechanism | Supporting Evidence |
| Activating Agents (e.g., LiCl) | Accelerates insertion thermodynamically and kinetically. researchgate.net | Experimental and computational studies. researchgate.net |
| Solvent | Can influence the aggregation state (monomer vs. dimer) of the organozinc intermediate. nih.gov | NMR spectroscopy. nih.gov |
| Ligands | The nature of the organic group and any additional ligands can affect the structure and reactivity of the intermediate. nih.gov | Computational studies. nih.gov |
| Zinc Activation Method | The use of activated zinc, such as Rieke zinc, can improve the efficiency of the insertion reaction. uni-muenchen.de | Experimental observations. uni-muenchen.de |
Role of this compound in Elimination-Stabilized Transitional Metal Alkyls
Transition metal-alkyl complexes are pivotal intermediates in many catalytic cycles. However, they are often prone to decomposition pathways, with β-hydride elimination being a common route. libretexts.org This process involves the transfer of a hydrogen atom from the β-position of an alkyl ligand to the metal center, leading to the formation of a metal-hydride and an alkene. libretexts.org
The stability of transition metal-alkyl complexes can be enhanced by preventing β-hydride elimination. This can be achieved by using alkyl ligands that lack β-hydrogens or by ensuring the complex is coordinatively saturated (e.g., having an 18-electron configuration). libretexts.org
This compound can play a role in the context of these transition metal complexes. While not directly a stabilizing ligand in the traditional sense, organozinc compounds like this compound are crucial in the formation of various transition metal-alkyl species through transmetalation reactions. uni-muenchen.de In these reactions, the alkyl group from the organozinc compound is transferred to a transition metal center. The subsequent stability of the newly formed transition metal-alkyl is then governed by the principles mentioned above.
Furthermore, the interaction between a transition metal and a zinc compound can lead to bimetallic species with unique reactivity. For example, the reaction of a platinum complex with a zinc compound can form a bimetallic adduct. acs.org These bimetallic systems can exhibit cooperative reactivity, such as the cleavage of dihydrogen, which is not observed with the individual metal components. acs.org This suggests that the presence of the zinc species can alter the electronic and steric environment of the transition metal, influencing its reactivity and the stability of its intermediates.
Mechanistic Aspects of Catalyst Deactivation in the Presence of this compound
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time and is a significant issue in industrial chemical processes. solubilityofthings.comammoniaknowhow.com The primary mechanisms of deactivation include poisoning, coking, and sintering. solubilityofthings.comappliedcatalysts.comchemcatbio.org
Poisoning occurs when a substance binds strongly to the active sites of a catalyst, rendering them inactive. solubilityofthings.comchemcatbio.org
Coking involves the deposition of carbonaceous materials on the catalyst surface, which can block active sites and pores. solubilityofthings.comammoniaknowhow.com
Sintering is the agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area. solubilityofthings.comammoniaknowhow.com
While specific studies detailing the deactivation of catalysts directly by this compound are not prevalent in the provided search results, general principles of catalyst deactivation can be applied. Organometallic compounds, in general, can be involved in deactivation processes. For instance, in polymerization catalysis, aluminum alkyls are often used as co-catalysts, and impurities or side reactions involving these compounds can lead to catalyst deactivation. google.com
This compound, being a reactive organometallic compound, could potentially contribute to deactivation through several mechanisms. It could act as a poison by strongly coordinating to active sites on a heterogeneous catalyst. It might also decompose under reaction conditions to form zinc metal or zinc oxide, which could physically block active sites (fouling). appliedcatalysts.com In processes involving hydrocarbons, side reactions promoted by this compound could potentially lead to the formation of coke-like deposits. The specific mechanism would be highly dependent on the nature of the catalyst, the reaction conditions, and the other components present in the reaction mixture.
Butylation Mechanisms in Meso-Carbon Material Solubilization
Meso-carbon materials, such as mesocarbon microbeads (MCMB), are a form of graphitic carbon that are often insoluble in common solvents. jst.go.jpresearchgate.net This insolubility hinders their characterization and processing for various applications. ua.ac.benih.gov Chemical functionalization is a key strategy to improve the solubility of carbon materials like carbon nanotubes (CNTs) and MCMBs. researchgate.netnanomedicinelab.commdpi.com
One effective method for solubilizing these materials is through butylation, a process that introduces butyl groups onto the carbon framework. This compound has been shown to be an effective promoter for the butylation of MCMBs in the presence of butyl iodide, leading to tetrahydrofuran (THF)-soluble products in high yields. acs.org This represents a significant breakthrough in the ability to process and analyze these carbonaceous materials. acs.orgacs.org
The mechanism of this this compound-promoted butylation likely involves the formation of a reactive butylating agent. This compound can react with butyl iodide, potentially forming a more reactive species that can then attack the aromatic structure of the meso-carbon material. The introduction of the bulky butyl groups disrupts the strong π-π stacking interactions between the graphitic layers of the MCMBs, thereby increasing their solubility in organic solvents. nanomedicinelab.com
This process provides a valuable tool for gaining insight into the structural features of these complex carbon materials. researchgate.net By solubilizing the MCMBs, they can be analyzed by techniques such as ¹³C NMR and gel permeation chromatography, providing information about their molecular weight distribution and chemical structure. acs.org
Advanced Catalytic and Synthetic Applications of Dibutylzinc
Asymmetric Catalysis with Dibutylzinc
The capacity of this compound to participate in asymmetric catalytic reactions has been a significant area of research, enabling the synthesis of enantiomerically enriched compounds.
This compound is utilized in the enantioselective butylation of aldehydes, a key carbon-carbon bond-forming reaction that produces chiral secondary alcohols. clockss.org These chiral alcohols are important building blocks for many natural products and pharmaceutical agents. wikipedia.org The reaction's success hinges on the use of a chiral catalyst, often an amino alcohol, which coordinates to the zinc center and directs the addition of a butyl group to one face of the carbonyl group. wikipedia.orgnih.gov
Research has demonstrated that the enantioselectivity of these additions can be very high. For instance, the butylation of various pyrimidine-5-carbaldehydes using this compound in the presence of a chiral amino alcohol catalyst has been shown to produce the corresponding secondary alcohols with high enantiomeric excesses (e.e.), in some cases up to 94% e.e. clockss.org Similarly, the addition of this compound to certain aromatic aldehydes, catalyzed by specific chiral ligands, has yielded the corresponding chiral alcohols with up to 91% e.e. clockss.org The choice of solvent and reaction temperature can also influence the outcome, with reactions often performed at 0 °C in solvents like hexane (B92381) or toluene (B28343). clockss.org
A variety of aldehydes have been successfully employed as substrates in these reactions, including aromatic, aliphatic, and heterocyclic aldehydes. clockss.orgwikipedia.orgnih.gov The following table summarizes representative results for the enantioselective addition of this compound to different aldehydes.
| Aldehyde | Chiral Catalyst/Ligand | Enantiomeric Excess (e.e.) (%) |
| Pyrimidine-5-carbaldehydes | Chiral Amino Alcohols | 81-94 |
| Aromatic Aldehydes | 1-Phenyl-2-(1-pyrrolidinyl)-1-propanol | up to 91 |
| Benzaldehyde | (-)-3-exo-dimethylaminoisobornenol | High (qualitative) |
Table 1: Examples of Enantioselective Butylation of Aldehydes with this compound.
The development of effective chiral ligands is central to the success of this compound-mediated asymmetric additions. A wide array of ligands has been explored, with chiral amino alcohols being among the most successful. wikipedia.org These ligands, such as those derived from ephedrine (B3423809) or prolinol, coordinate to the zinc atom, creating a chiral environment around the reactive center. clockss.orgwikipedia.org This chiral complex then selectively activates the aldehyde for nucleophilic attack by one of the butyl groups from the zinc reagent.
The structure of the ligand has a profound impact on the stereochemical outcome of the reaction. For example, 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives have been developed as highly effective catalysts for asymmetric organozinc additions to aldehydes. nih.gov Specifically, H8BINOL-amine ligands have shown broad applicability and high enantioselectivity in these transformations. nih.gov The proposed mechanism often involves the formation of a dimeric zinc complex containing the chiral ligand, the aldehyde, and the alkyl groups. It is within this organized transition state that the stereoselective transfer of the butyl group occurs. iupac.org
Studies have also revealed a phenomenon known as asymmetric autocatalysis, where the chiral alcohol product of the reaction can itself act as a catalyst, often leading to a non-linear relationship between the enantiomeric purity of the catalyst and the product. wikipedia.org This highlights the complexity of the reaction mechanism and the importance of understanding the roles of all species present in the reaction mixture. The design of macromolecular chiral catalysts, such as polymers incorporating chiral ligands, has also been explored to facilitate catalyst recovery and reuse while maintaining high enantioselectivity. nih.gov
This compound in Polymerization Processes
This compound, often in conjunction with a co-initiator, plays a role in the synthesis of polymers with controlled architectures.
Dialkylzinc compounds, including this compound, are effective initiators for the ring-opening polymerization (ROP) of cyclic esters like lactones and epoxides. This process is a powerful method for producing biodegradable polymers such as polyesters and polycarbonates. fishersci.comcenmed.comumweltprobenbank.defishersci.co.uk The polymerization is typically initiated by the reaction of the dialkylzinc with a protic compound, such as an alcohol or water, which generates a zinc alkoxide or hydroxide (B78521) species. This species then acts as the active initiator for the polymerization.
The mechanism involves the coordination of the cyclic monomer to the zinc center, followed by nucleophilic attack of the alkoxide group on the carbonyl carbon of the lactone or the carbon of the epoxide ring, leading to ring-opening and propagation of the polymer chain. This compound-based systems have been used for the polymerization of various monomers, including β-propiolactone and other lactones. fishersci.comereztech.com
The nature of the initiator system, including the dialkylzinc and any co-initiators, allows for significant control over the resulting polymer's microstructure and properties. For example, the use of chiral initiating systems can lead to the formation of stereocontrolled polymers, influencing properties such as crystallinity and thermal stability.
The choice of monomer also dictates the properties of the final polymer. For instance, the ring-opening polymerization of trimethylene carbonate can yield functional polycarbonates, which are of interest for biomedical applications like drug delivery. core.ac.uk Similarly, the polymerization of various lactones can produce a wide range of polyesters with tailored degradation rates and mechanical properties. fishersci.comresearchgate.netnih.govnih.gov The ability to control the polymerization process enables the synthesis of well-defined polymers with specific molecular weights and low polydispersity, which is crucial for high-performance materials.
This compound in Specialized Organic Transformations
Beyond its use in asymmetric additions and polymerization, this compound is employed in other specialized organic reactions. One such area is carbozincation, which involves the addition of the carbon-zinc bond of the organozinc reagent across a carbon-carbon multiple bond. nih.govd-nb.info
For instance, this compound can react with certain alkenes, particularly those containing an activating or directing group, to form a new organozinc species. This product can then be trapped with an electrophile, such as iodine, in a tandem addition/cyclization reaction. thieme-connect.de Transition metals are often used to catalyze carbozincation reactions, expanding their scope to include less reactive substrates like unactivated alkynes and alkenes. d-nb.info These methods provide a direct route to complex, functionalized organozinc reagents that can be used in subsequent transformations, such as cross-coupling reactions. nih.govthieme-connect.de
Emerging Applications of this compound in Materials Science
Beyond its role in traditional organic synthesis, this compound is finding new and important applications in the field of materials science. Its unique reactivity is being harnessed to modify existing materials and to contribute to the synthesis of entirely new advanced materials with novel properties.
A significant challenge in the study and application of advanced carbon materials, such as meso-carbon microbeads (MCMB), is their poor solubility in common organic solvents. oup.comacs.org this compound, in combination with butyl iodide, has emerged as a highly effective reagent system for the solubilization of these materials. oup.comoup.com This process introduces butyl groups onto the carbon framework, a reaction termed butylation.
The treatment of MCMB with a this compound-butyl iodide mixture at elevated temperatures (e.g., 180°C) results in a remarkable increase in solubility, achieving tetrahydrofuran (B95107) (THF)-soluble fractions of 94-97%. oup.comnii.ac.jp This represents a highly effective method for solubilizing these carbonaceous materials without destroying their fundamental structure. acs.orgoup.com Structural analysis using ¹³C-NMR indicates that the butylation occurs primarily through a reductive mechanism, where butyl groups add to the polycondensed aromatic clusters of the carbon material. oup.com This addition-type reaction is believed to contribute significantly to the enhanced solubility of the butylated products. oup.com
Table 1: Representative Solubilization of Meso-Carbon Microbeads (MCMB) using this compound
| Carbon Material | Reagent System | Temperature | Time | THF-Soluble Yield | Reference |
|---|
The applications of this compound in materials science extend to the synthesis of polymers and other advanced materials. springerprofessional.de It has been identified as an effective initiator in the ring-opening polymerization for creating copolymers. Specifically, this compound has been used to initiate the synthesis of poly(lactic acid-co-L-tyrosine), a type of polymer with potential biomedical applications. researchgate.net Furthermore, derivatives such as this compound dithiocarbamates have been explored in the context of creating polymerizable oligomeric liquid crystals, indicating a role in the development of materials for optical applications. epo.org
The synthesis of polymer nanoparticles (PNPs), which are valuable in fields like drug delivery and diagnostics, often involves the self-assembly of polymers. mdpi.com The synthesis of the base polymers can be influenced by initiators like this compound. The ability of this compound to participate in polymerization reactions highlights its potential contribution to the broader field of nanomaterials, which includes the creation of polymer-based nanoparticles and nanocomposites for a wide array of applications, from medicine to electronics. researchgate.netmdpi.com
Spectroscopic and Structural Elucidation of Dibutylzinc and Its Adducts
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the study of dibutylzinc, enabling detailed analysis of its structure and behavior both in solution and during chemical transformations.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and solution-state behavior of organozinc compounds. nih.govnih.gov Techniques such as ¹H and ¹³C NMR, along with two-dimensional experiments, are routinely used to characterize this compound and its adducts. mdpi.com These methods confirm the presence of carbon-zinc bonds and help assign the chemical environment of the butyl groups. nih.gov
NMR studies have been crucial in understanding the composition of organozinc solutions. For instance, while mass spectrometry may preferentially detect minor charged zincate complexes, ¹H NMR spectroscopy has shown that the neutral dialkylzinc (R₂Zn) is often the predominant species in solution. nih.gov Furthermore, variable-temperature NMR experiments can reveal dynamic processes, such as the equilibrium between different aggregated species in solution. nih.gov The decoalescence of NMR signals at low temperatures can indicate the presence of multiple distinct organometallic intermediates, highlighting the role of the ligand environment in these dynamic equilibria. nih.gov
Table 1: Representative NMR Data for Organozinc Intermediates
| Nucleus | Experiment Type | Key Observations | Significance |
|---|---|---|---|
| ¹H | 1D NMR | Chemical shifts of protons adjacent to zinc. | Confirms ligand coordination and provides information on the electronic environment. |
| ¹³C | 1D NMR, DEPT | Chemical shifts of carbons in the alkyl chain, particularly the C-Zn bond. nih.gov | Elucidates the carbon framework and confirms the nature of the zinc-carbon bond. nih.gov |
| ¹H-¹³C | 2D (HSQC/HMBC) | Correlation between proton and carbon signals. nih.gov | Provides unambiguous assignment of NMR signals in complex adducts. nih.gov |
This table is a generalized representation based on typical NMR studies of organometallic compounds.
Infrared (IR) spectroscopy is a powerful technique for real-time monitoring of chemical reactions involving this compound. mdpi.comjascoinc.com By using in-situ probes, such as attenuated total reflectance (ATR) fiber optic probes, chemists can track the progress of a reaction by observing changes in the characteristic vibrational frequencies of reactants, intermediates, and products. jascoinc.com This non-invasive method allows for the continuous analysis of reaction mixtures without disrupting the process. mdpi.com
The application of IR spectroscopy is particularly valuable for monitoring C-C bond-forming reactions like Negishi couplings or addition reactions to carbonyls. acs.org For example, the consumption of a carbonyl compound can be monitored by the decrease in the intensity of its characteristic C=O stretching band. acs.org This real-time data acquisition enables the determination of reaction kinetics and the optimization of reaction conditions to maximize yield and minimize by-product formation. nih.gov The development of rapid-scan FTIR spectrometers further allows for the study of relatively fast chemical reactions. jascoinc.com
Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly sensitive technique used to identify and characterize organozinc species in solution, particularly charged intermediates and complexes. nih.govrsc.org It has been instrumental in detecting higher-order zincates, which are anionic complexes formed by the association of organozinc compounds with salts. nih.govuni-muenchen.de For example, species such as [Zn(nBu)Cl₂]⁻ have been identified using ESI-MS. nih.gov
ESI-MS, often coupled with tandem mass spectrometry (MS/MS), provides valuable information on the composition and structure of these transient species. rsc.org However, it is important to note that ESI-MS preferentially detects charged species, which may only be present in minor quantities in the actual solution equilibrium. nih.gov This can sometimes provide a skewed representation of the bulk solution composition compared to techniques like NMR. nih.gov Additionally, quantitative analysis using ESI-MS can be complicated by potential artifacts, such as the electrochemical deposition of zinc within the stainless steel emitter of the mass spectrometer, which can alter the concentration of zinc ions in the analyte solution. nih.govresearchgate.net
Crystallographic Studies of this compound Complexes and Intermediates
X-ray crystallography provides definitive, atomic-level structural information for solid-state compounds. uu.nl It has been used to determine the precise molecular structures of numerous organozinc adducts and complexes, revealing key details about coordination geometry, bond lengths, and bond angles. mdpi.comd-nb.info While the crystal structure of this compound itself is not commonly reported, studies on related dialkylzincs like dimethylzinc (B1204448) and diethylzinc (B1219324) show they exist as linear monomers in the solid state, held together by weak intermolecular forces. nih.govresearchgate.net
The formation of adducts with Lewis bases, such as amines or ethers, leads to changes in the coordination environment of the zinc center. Crystallographic studies of such adducts typically show the zinc atom adopting a distorted tetrahedral geometry. d-nb.info For example, the structure of diethyl(1,4-diazabicyclo uu.nluu.nluu.nloctane)zinc(II) reveals a four-coordinate zinc center. d-nb.info Dimeric structures are also common, where two zinc centers are bridged by ligands. mdpi.com These solid-state structures provide invaluable benchmarks for understanding the fundamental coordination chemistry of zinc and for interpreting data from solution-state studies. nih.gov
Table 2: Selected Crystallographic Data for Dialkylzinc Adducts
| Compound | Formula | Coordination Geometry at Zn | Key Structural Feature |
|---|---|---|---|
| Diethyl(dabco)zinc(II) d-nb.info | Et₂Zn(C₆H₁₂N₂) | Distorted tetrahedral | Polymeric chain structure. d-nb.info |
| Dimeric Ethyl Zinc β-Ketoiminate mdpi.com | [LZnEt]₂ | Distorted tetrahedral | Dimer formed through ligand bridging. mdpi.com |
This table presents data from representative dialkylzinc compounds to illustrate typical structural features.
Investigation of Aggregation States and Coordination Behavior in Solution
The behavior of this compound in solution is complex, as it can exist in equilibrium between monomeric, dimeric, and higher aggregated states. uu.nl The specific state depends on factors such as the solvent, the concentration, and the presence of coordinating additives like lithium salts. nih.govuni-muenchen.de Understanding this aggregation and coordination behavior is crucial, as it directly influences the reactivity of the organozinc reagent.
A variety of techniques are employed to study these solution-phase equilibria. NMR spectroscopy is particularly powerful for observing the presence of multiple species and studying their exchange dynamics. nih.gov For example, concentration-dependent NMR studies can reveal shifts in equilibrium towards higher aggregates at increased concentrations. lu.se ESI-mass spectrometry helps identify the specific nature of aggregated species, such as zincates formed in the presence of salts like LiCl. nih.govuni-muenchen.de Computational studies, validated by experimental data from techniques like X-ray absorption spectroscopy, are also used to explore the solvation states and coordination environments of organozinc reagents in different solvents, providing a more complete picture of their behavior in solution. researchgate.net
Theoretical and Computational Chemistry of Dibutylzinc
Density Functional Theory (DFT) Applications to Dibutylzinc Systems
Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure and properties of metal-containing systems. For dialkylzinc compounds, DFT calculations can accurately predict geometries, bond energies, and vibrational frequencies, providing a detailed picture of their molecular characteristics.
While specific DFT studies focusing exclusively on this compound are not extensively documented, research on a range of analogous dialkylzinc compounds (R₂Zn) provides significant insight. A comprehensive study on various dialkylzincs, including di-n-propylzinc (B12070798) and di-t-butylzinc (isomers of this compound), utilized DFT calculations at the B3LYP/SDD level to determine their molecular structures. rsc.orgresearchgate.net These studies reveal key structural parameters and demonstrate the predictive power of DFT in this class of compounds. The calculations show that dialkylzinc molecules typically feature a linear or near-linear C-Zn-C arrangement, with the geometry being influenced by the steric bulk of the alkyl groups. rsc.orgresearchgate.net
| Compound | Zn-C Bond Distance (pm) | C-Zn-C Angle (°) | Noteworthy Structural Feature | Reference |
|---|---|---|---|---|
| Diethylzinc (B1219324) (Et₂Zn) | 195.0 | 178.0 | Nearly linear C-Zn-C axis | rsc.org |
| Di-n-propylzinc (n-Pr₂Zn) | 195.4 | 176.8 | anti,anti conformer studied | researchgate.net |
| Di-isopropylzinc (i-Pr₂Zn) | 196.2 | 173.1 | Increased steric hindrance bends the C-Zn-C angle | researchgate.net |
| Di-t-butylzinc (t-Bu₂Zn) | 197.6 | 180.0 | D₃ symmetry with a strictly linear C-Zn-C axis | rsc.orgresearchgate.net |
A significant application of DFT is the mapping of reaction pathways to elucidate mechanisms and identify transition states. While mechanistic studies specifically for this compound are sparse, research on the closely related diethylzinc (DEZn) serves as an excellent proxy to illustrate the methodology. DFT has been employed to investigate the gas-phase decomposition of DEZn, a critical process in technologies like Metal-Organic Chemical Vapor Deposition (MOCVD). semanticscholar.org These studies calculate the energies of intermediates and transition states for various proposed decomposition pathways, such as simple bond dissociation (Zn-C bond breaking) and β-hydride elimination. semanticscholar.org
For example, in the MOCVD of zinc oxide from DEZn and an oxygen source, DFT has been used to simulate the gas-phase reactions, revealing that the formation of oligomeric species like Zn₃O₃ can be a key step in the nucleation of ZnO nanoparticles. nih.govnih.gov By calculating the energy barriers for each step, researchers can determine the most favorable reaction mechanism. nih.govresearchgate.net This type of analysis would be directly applicable to understanding the thermal stability and reaction pathways of this compound, predicting how its butyl groups might influence decomposition products and rates compared to the ethyl groups of DEZn.
DFT calculations are instrumental in predicting the reactivity and selectivity of organometallic reagents. By analyzing the electronic structure, such as the distribution of frontier molecular orbitals (HOMO and LUMO) and atomic charges, DFT can explain why a reagent reacts at a certain site or prefers one substrate over another. rsc.org For dialkylzincs, this is particularly relevant to their use in organic synthesis, for example, in addition reactions to carbonyls.
The structural and electronic properties of the alkyl group, which can be precisely calculated with DFT, directly impact the nucleophilicity of the carbanionic carbon bonded to zinc. The Haaland et al. study, for instance, provides data on how bond lengths and angles change with the size of the alkyl group (from ethyl to t-butyl). rsc.orgresearchgate.net These structural changes correlate with changes in reactivity. Computational models can be used to calculate the activation energies for the reaction of this compound with different substrates, thereby predicting the selectivity (e.g., chemoselectivity, regioselectivity, or stereoselectivity) of the process. This predictive capability is crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Molecular Dynamics and Ab Initio Simulations of this compound Interactions
Molecular dynamics (MD) and ab initio simulations are powerful techniques for studying the dynamic behavior of molecules and their interactions with their environment. While these simulations have been extensively applied to zinc in biological systems (metalloproteins) chemrxiv.orgfrontiersin.org and aqueous solutions, mdpi.com their application to isolated organozinc compounds like this compound is less common in the literature.
However, these methods hold great potential for understanding the behavior of this compound in solution. MD simulations could model the aggregation of this compound molecules, their interaction with solvent molecules, and their dynamic behavior at interfaces. For instance, ab initio MD (AIMD), which calculates forces from first principles (quantum mechanics) at each time step, can provide a highly accurate description of bond-making and bond-breaking events, such as solvent exchange around the zinc center. mdpi.com Such simulations could be used to study the initial steps of a reaction involving this compound in a coordinating solvent, providing insights that are inaccessible through static DFT calculations alone.
Computational Insights into Ligand Effects and Complex Formation with this compound
Organozinc compounds are known to form complexes with a variety of donor ligands, which can significantly modulate their reactivity. researchgate.netwikipedia.org Computational chemistry offers a direct way to probe these interactions. DFT calculations can be used to determine the binding energies of different ligands (e.g., ethers, amines, phosphines) to the this compound molecule. By calculating the geometry and electronic structure of these complexes, researchers can understand how a ligand influences the polarity of the Zn-C bond and the steric accessibility of the zinc center. mdpi.comfrontiersin.org
For example, computational studies on dizinc (B1255464) complexes have shown how ligands and solvent molecules cooperate to facilitate chemical reactions, such as the cleavage of phosphate (B84403) esters. researchgate.net Similar methods could be applied to model the formation of a this compound-ligand complex and its subsequent reaction with a substrate. This allows for the screening of various ligands in silico to identify those that might enhance reactivity or selectivity for a desired transformation. Furthermore, computational studies can elucidate more subtle phenomena, such as the potential for ligand exchange reactions, which has been modeled for diethylzinc on copper surfaces. researchgate.net
Rational Design of this compound-Based Catalysts through Computational Methods
A frontier in computational chemistry is the rational design of catalysts. This process involves using theoretical calculations to predict the performance of a potential catalyst before it is synthesized in the lab. Organozinc compounds, often used in conjunction with chiral ligands, are key components in many catalytic asymmetric reactions.
The rational design process for a this compound-based catalyst would typically follow these steps:
Mechanism Elucidation: Use DFT to map out the complete catalytic cycle for a target reaction, identifying the key intermediates and transition states.
In Silico Ligand Modification: Computationally design a library of potential ligands that could coordinate to the this compound center.
Performance Prediction: For each modified catalyst, recalculate the energy profile of the catalytic cycle. The goal is to find a ligand that lowers the energy of the rate-determining transition state, thereby accelerating the reaction.
Selectivity Prediction: For asymmetric reactions, calculate the energy barriers for the pathways leading to different stereoisomers. A successful catalyst will have a large energy difference between these pathways, leading to high enantioselectivity.
While specific examples of this process being applied to this compound are not prominent, the methodology is well-established for other organometallic systems. Given the importance of zinc-based reagents and catalysts in organic synthesis, researchgate.net computational design strategies represent a promising avenue for discovering novel and more efficient catalytic systems involving this compound.
Future Directions and Challenges in Dibutylzinc Research
Development of Novel Synthetic Methodologies for Dibutylzinc Derivatives
A primary challenge in organozinc chemistry is the often-limited reactivity of neutral diorganozinc compounds. researchgate.net To address this, significant research is directed towards the synthesis of novel this compound derivatives with tailored reactivity and selectivity.
One promising avenue is the formation of "ate" complexes, or zincates, which are anionic organometallic species that exhibit enhanced reactivity compared to their neutral counterparts. researchgate.net The development of heteroleptic ate complexes, which contain different ligands, allows for fine-tuning of the reagent's properties. researchgate.net Another key area is the creation of functionalized diorganozincs. New methods are being explored to prepare these reagents, which can then be used in highly selective diastereoselective and enantioselective reactions. researchgate.net
A notable advancement is the ability to perform enantioselective alkylations using crude, non-distilled this compound solutions. For instance, the enantioselective butylation of an aldehyde has been successfully achieved with a this compound solution generated directly from the corresponding primary alkyllithium, a method that improves the practicality and efficiency of the process. nih.gov Furthermore, novel derivatives of other molecules, such as d-glucosamine, have been synthesized and used as chiral ligands for the enantioselective addition of dialkylzincs to aldehydes, demonstrating the ongoing effort to expand the library of effective chiral auxiliaries. mdpi.com The synthesis of complex carbohydrates and glycopeptides also represents a frontier where novel synthetic methodologies, potentially involving organozinc intermediates, are crucial. google.com
Exploration of New Catalytic Transformations Utilizing this compound
While this compound is often used as a stoichiometric reagent, its role in catalytic transformations is a rapidly expanding area of research. A significant goal is the development of sustainable catalytic processes that utilize earth-abundant metals like zinc, reducing the reliance on expensive and toxic precious metals such as palladium. europa.eu
Current research explores the use of zinc compounds, in combination with boranes, to catalyze Suzuki-Miyaura-type cross-coupling reactions without precious metals. europa.eu Another area of intense investigation is the development of highly Lewis acidic zinc cations, stabilized by ligands like N-heterocyclic carbenes (NHCs), to act as powerful catalysts. anr.frsigmaaldrich.com These tunable zinc catalysts show promise in reactions such as the hydro-elementation (e.g., hydroboration or hydrosilation) of alkenes and alkynes and the selective transformation of biomass. anr.fr
This compound also plays a critical role as a reagent within larger catalytic cycles. In Negishi cross-coupling reactions, understanding the behavior of this compound is crucial for optimizing reaction conditions and preventing catalyst deactivation pathways. researchgate.netresearchgate.net For example, studies using perdeuterated this compound have provided insight into the role of β-hydride elimination in catalyst death, guiding the development of more robust catalytic systems. researchgate.net Additionally, this compound is employed as a key reagent in the synthesis of complex natural products, such as in organolanthanide-catalyzed hydroamination/cyclization cascades, where it is used to generate specific intermediates required for the transformation. acs.org
Integration of this compound Chemistry with Flow Chemistry and High-Throughput Screening
The integration of modern automation technologies is set to revolutionize how this compound chemistry is studied and applied. High-throughput experimentation (HTE) and flow chemistry offer powerful tools to accelerate reaction discovery, optimization, and scale-up, while improving safety and reproducibility. youtube.com
HTE allows for the rapid screening of thousands of unique reaction conditions, making it ideal for identifying optimal catalysts, ligands, additives, and solvents for organozinc reactions. nih.gov For example, an automated HTE approach has been successfully used to study the effects of various additives on phenylzinc addition reactions, leading to significant improvements in enantioselectivity. researchgate.net This methodology provides a robust framework for narrowing down the vast parameter space to find the most promising conditions for synthesis. nih.gov
Once optimized via HTE, reactions can be translated to continuous flow systems. Flow chemistry offers superior control over reaction parameters like temperature and mixing, enhances safety when dealing with reactive organometallics, and facilitates easier scale-up. youtube.com The combination of HTE for initial screening followed by flow chemistry for synthesis is a powerful paradigm. youtube.comnih.gov Automated flow platforms equipped with online monitoring, such as NMR spectroscopy, enable the autonomous execution and analysis of reactions, generating large, unbiased kinetic datasets that can accelerate mechanistic understanding and process development. rsc.org
Deeper Mechanistic Understanding Through Advanced Analytical Techniques
A fundamental challenge in harnessing the full potential of this compound is achieving a detailed mechanistic understanding of its reactions. The transient and often complex nature of organozinc intermediates requires the use of advanced analytical techniques for their detection and characterization. uvic.cauni-muenchen.de
Modern mass spectrometry (MS) techniques, particularly electrospray ionization (ESI-MS), are invaluable for probing ionic intermediates and aggregates of organozinc species in solution. uni-muenchen.de Combining MS with ion mobility separation (IMS-MS) can further help to distinguish between isobaric species based on their size and shape. uvic.ca
Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation and reaction monitoring. uvic.ca Advanced multi-dimensional and multinuclear NMR experiments are used to characterize complex bimetallic structures involving zinc and to track the formation of intermediates in real-time. nih.govacs.org For instance, the combination of ¹H, ¹³C, and specialized NMR experiments has been used to confirm the structure of carbon-bound zinc organometallic intermediates in solution. nih.gov Hyphenated techniques, which couple a separation method with a spectroscopic one (e.g., LC-MS, GC-MS), are also critical for analyzing complex reaction mixtures and identifying byproducts, providing a more complete picture of the reaction pathway. qmul.ac.ukmdpi.com
Synergistic Approaches Combining Experimental and Computational Studies
The synergy between experimental work and computational modeling represents the future of mechanistic chemistry. Combining laboratory data with theoretical calculations provides a much deeper and more comprehensive understanding of the factors that control the reactivity and selectivity of this compound. researchgate.netoxfordabstracts.com
Density Functional Theory (DFT) calculations have become a powerful tool for investigating organozinc chemistry. researchgate.net They can be used to calculate the geometries and energies of reactants, transition states, and intermediates, offering insights that are often difficult or impossible to obtain through experiments alone. researchgate.netresearchgate.net For example, DFT studies have been used to rationalize the differing reactivity of various dialkylzinc compounds and to understand the stability of their complexes. uu.nl
This combined approach is particularly powerful for elucidating complex reaction mechanisms. Experimental techniques like NMR and X-ray crystallography can identify and characterize key intermediates and products, while DFT calculations can map out the entire energy profile of the reaction, explaining observed selectivities. nih.govcsic.es For instance, a combined DFT and NMR investigation was crucial in elucidating the organometallic intermediate in a tandem chain extension-aldol reaction. nih.gov Similarly, computational studies have helped to explain the stereochemical outcome of reactions involving this compound-derived intermediates by modeling the transition states of competing pathways. nih.gov This integrated strategy is essential for the rational design of new catalysts and synthetic methods based on this compound.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
